
methacyclime HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline. It is known for its slower excretion rate, which allows it to maintain effective blood levels for a more extended period. Methacycline hydrochloride is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions
Methacycline hydrochloride can be synthesized through the dehalogenation and hydrogenation of chloromethacycline or its acid addition salts. This process involves the use of hydrogen gas in the presence of a noble metal alloy catalyst, such as palladium or platinum combined with selenium and/or tellurium . The reaction is typically carried out under a pressure of 0.1-1.0 MPa.
Industrial Production Methods
In industrial settings, methacycline hydrochloride is produced by hydrating methacycline or its acid addition salts. The process involves treatment with hydrogen gas in the presence of a noble metal alloy catalyst on a carrier and an organic solvent .
化学反应分析
Types of Reactions
Methacycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Methacycline hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: Methacycline hydrochloride can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, noble metal alloy catalysts (such as palladium or platinum), and organic solvents. The reactions are typically carried out under controlled pressure and temperature conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of methacycline hydrochloride, which can have different pharmacological properties and applications .
科学研究应用
Methacycline hydrochloride has a wide range of scientific research applications, including:
作用机制
Methacycline hydrochloride functions primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible organisms, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This interference halts the synthesis of essential proteins, inhibiting bacterial growth and proliferation . Methacycline hydrochloride is considered bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them .
相似化合物的比较
Methacycline hydrochloride is similar to other tetracycline antibiotics, such as:
- Tetracycline
- Doxycycline
- Minocycline
- Oxytetracycline
Uniqueness
Methacycline hydrochloride is unique due to its slower excretion rate, which allows it to maintain effective blood levels for a more extended period compared to other tetracyclines . This property makes it particularly useful in the treatment of chronic bacterial infections.
属性
分子式 |
C22H23ClN2O8 |
|---|---|
分子量 |
478.9 g/mol |
IUPAC 名称 |
(4S,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14?,15+,17+,22+;/m1./s1 |
InChI 键 |
VXPSARQTYDZXAO-IBLBQCGTSA-N |
手性 SMILES |
CN(C)[C@H]1C2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl |
规范 SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


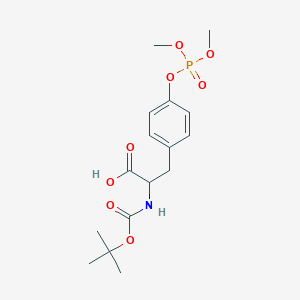

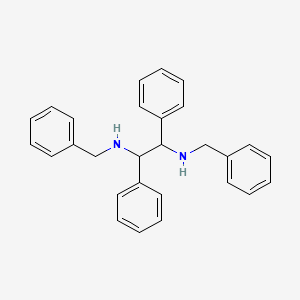

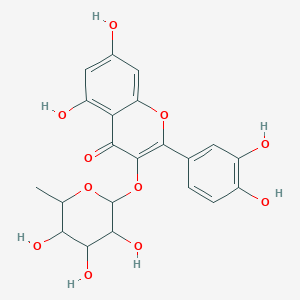
![but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B13391749.png)
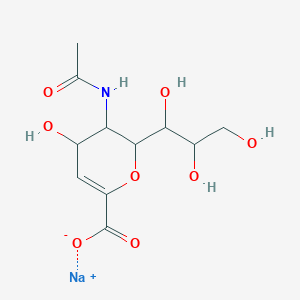
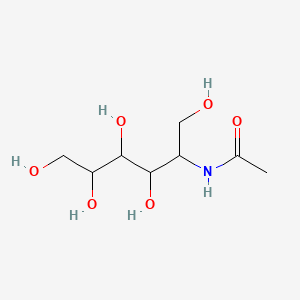
![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391768.png)

![potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13391804.png)
![2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine](/img/structure/B13391806.png)
![[[5-[6-Chloro-4-[1-(2-fluorophenyl)ethylamino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13391808.png)
